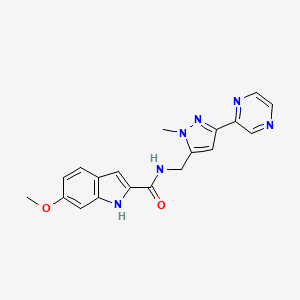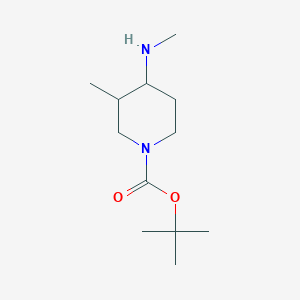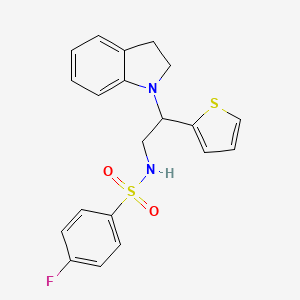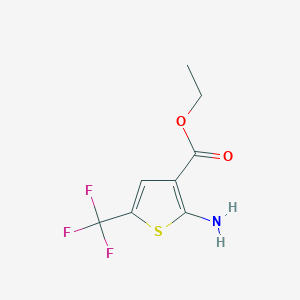
Methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring in this compound is substituted with a methyl group at the 5-position . The compound also contains a butanoate group, which is a four-carbon chain with two oxygen atoms double-bonded to the second carbon atom, and a methyl group attached to the oxygen at the end of the chain .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring and the 2,4-dioxobutanoate group. The thiophene ring is aromatic, meaning it has a cyclic cloud of delocalized electrons, which often results in increased stability . The 2,4-dioxobutanoate group contains two carbonyl groups, which are polar and can participate in various chemical reactions .Applications De Recherche Scientifique
Biosynthesis and Ethylene Production
Methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate has been identified as a putative intermediate in the biosynthesis of ethylene from methionine. This compound was detected in culture fluids of bacteria and fungi grown in the presence of methionine, highlighting its role in ethylene production, a crucial process in agriculture and plant biology (Billington, Golding, & Primrose, 1979).
Molecular Docking and Pharmacological Importance
A comparative study on molecular docking, vibrational, structural, electronic, and optical studies of certain butanoic acid derivatives showcased their potential in bonding and inhibition of Placenta Growth Factor (PIGF-1), suggesting significant pharmacological activities. This underscores the chemical's relevance in developing therapeutic agents (Vanasundari et al., 2018).
Analytical Chemistry Applications
In analytical chemistry, this compound's derivatives have been used to develop sensitive assays for detecting specific compounds. For instance, an enzyme-linked immunosorbent assay (ELISA) was optimized for the determination of the organophosphorus insecticide fenthion in fruit samples, showcasing the compound's utility in food safety and environmental monitoring (Zhang et al., 2008).
Organic Synthesis and Material Science
The compound has been utilized in organic synthesis and material science for modifying graphene oxide to enhance the sorption efficiencies of contaminants. This application is critical for environmental cleanup and water treatment technologies (Chen, Zhang, Yang, & Wang, 2016).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for compounds that have a pharmacological effect. Without specific information on whether this compound has any biological activity, it’s not possible to provide a mechanism of action .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c1-6-3-4-9(15-6)7(11)5-8(12)10(13)14-2/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMQWNJHVPOCQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CC(=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazinyl)-1,3,7-trihydro purine-2,6-dione](/img/structure/B2517700.png)

![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-cyanothiophen-2-yl)acetamide](/img/structure/B2517706.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2517708.png)
![Tert-butyl N-[(1R,2S)-2-aminocycloheptyl]carbamate](/img/structure/B2517709.png)


![ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B2517716.png)

![N-(2,5-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2517719.png)


![6-Methyl-4-{[(2-thienylcarbonyl)oxy]imino}thiochromane](/img/structure/B2517723.png)